
Monopropyl Phthalate-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Monopropyl Phthalate-d4, also known as 1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester or 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester, is a biochemical used for proteomics research . It has a molecular formula of C11H8D4O4 and a molecular weight of 212.24 .
Molecular Structure Analysis
The molecular structure of Monopropyl Phthalate-d4 consists of 11 carbon atoms, 8 hydrogen atoms, 4 deuterium atoms, and 4 oxygen atoms . The InChI string representation of its structure isInChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13) .
Applications De Recherche Scientifique
Environmental Studies
Monopropyl Phthalate-d4 is utilized in environmental studies to trace and quantify the presence of phthalates in various ecosystems. It serves as a reliable standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) to measure the levels of phthalates in water, soil, and air samples. This helps in assessing the pollution levels and understanding the environmental impact of phthalates .
Food Safety
In the realm of food safety, Monopropyl Phthalate-d4 is used to monitor the migration of phthalates from packaging materials into food products. Its stable isotopic label ensures accurate quantification of phthalates in complex food matrices, contributing to the evaluation of consumer exposure and regulatory compliance .
Biomedical Research
This compound finds significant applications in biomedical research, particularly in the study of phthalate leaching from medical devices. It aids in the development of safer medical products by providing a benchmark for the amount of phthalate that can leach into pharmaceutical preparations or the human body during medical procedures .
Toxicology
Toxicologists employ Monopropyl Phthalate-d4 to understand the toxicokinetics of phthalates. It is instrumental in biomonitoring studies that evaluate human exposure to phthalates and their potential health effects, including endocrine disruption and reproductive toxicity .
Analytical Chemistry
In analytical chemistry, Monopropyl Phthalate-d4 is a pivotal standard for the development and validation of analytical methods. It ensures the precision and accuracy of phthalate measurements in various samples, facilitating research in the identification and quantification of phthalates in complex chemical analyses .
Material Science
Researchers in material science use Monopropyl Phthalate-d4 to study the properties and behaviors of phthalates in materials. It helps in understanding the effects of phthalates on the durability and flexibility of polymers, which is crucial for developing safer and more sustainable materials .
Consumer Products Safety
Monopropyl Phthalate-d4 is also important in assessing the safety of consumer products. It is used to determine the levels of phthalates in items such as toys, personal care products, and household goods, ensuring they meet safety standards and do not pose a risk to consumers, especially children .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Monopropyl Phthalate-d4 can be achieved through the esterification of Phthalic Anhydride-d4 with 1-Propanol in the presence of a catalyst.", "Starting Materials": ["Phthalic Anhydride-d4", "1-Propanol", "Catalyst"], "Reaction": [ "Add Phthalic Anhydride-d4 and 1-Propanol to a reaction vessel", "Add a catalyst to the reaction mixture", "Heat the reaction mixture to a temperature of 150-180°C", "Stir the reaction mixture for 6-8 hours", "Cool the reaction mixture to room temperature", "Extract the Monopropyl Phthalate-d4 product with a suitable solvent", "Purify the product by distillation or recrystallization" ] } | |
Numéro CAS |
1795020-91-5 |
Nom du produit |
Monopropyl Phthalate-d4 |
Formule moléculaire |
C11H12O4 |
Poids moléculaire |
212.237 |
Nom IUPAC |
2,3,4,5-tetradeuterio-6-propoxycarbonylbenzoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-7-15-11(14)9-6-4-3-5-8(9)10(12)13/h3-6H,2,7H2,1H3,(H,12,13)/i3D,4D,5D,6D |
Clé InChI |
NFOQRIXSEYVCJP-LNFUJOGGSA-N |
SMILES |
CCCOC(=O)C1=CC=CC=C1C(=O)O |
Synonymes |
1,2-(Benzene-d4)dicarboxylic Acid 1-Propyl Ester; 1,2-(Benzene-d4)dicarboxylic Acid Monopropyl Ester; Phthalic Acid-d4 Monopropyl Ester; Phthalic Acid-d4 Propyl Ester; Mono-n-propyl phthalate-d4; NSC 309966-d4; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



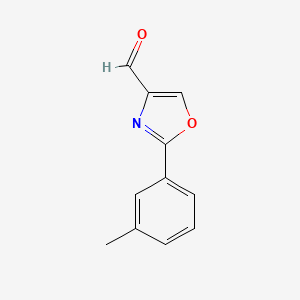
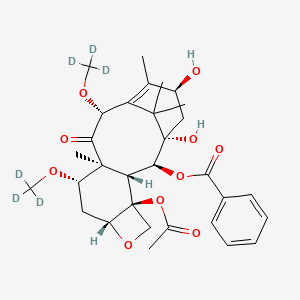
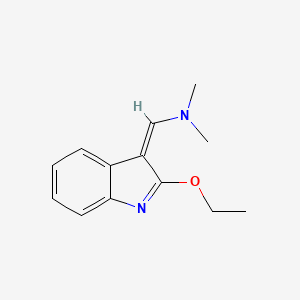
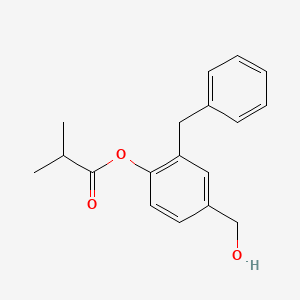
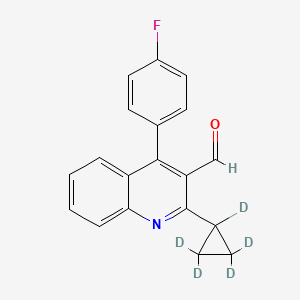
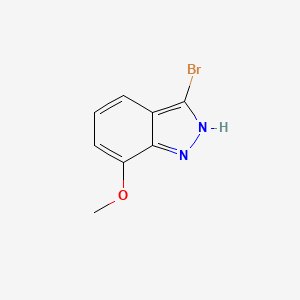
![S-(1H-Benzo[d]imidazol-2-yl)-N-ethylthiohydroxylamine](/img/structure/B586015.png)
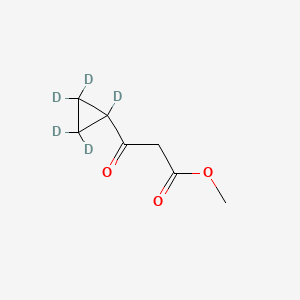
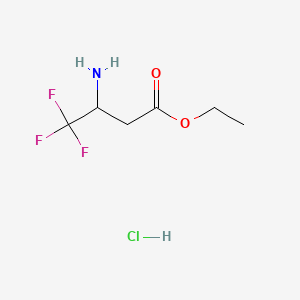
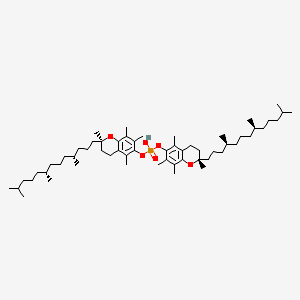
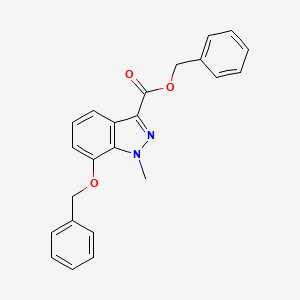
![2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine-d4](/img/structure/B586025.png)